2'-Hydroxyacetophenone 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone, also known as 2-acetylphenol or 2-hydroxyacetylbenzene, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2'-Hydroxyacetophenone exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 2'-Hydroxyacetophenone has been primarily detected in urine. Within the cell, 2'-hydroxyacetophenone is primarily located in the cytoplasm. 2'-Hydroxyacetophenone is a sweet, hawthorne, and herbal tasting compound that can be found in a number of food items such as tea, cocoa and cocoa products, garden tomato, and alcoholic beverages. This makes 2'-hydroxyacetophenone a potential biomarker for the consumption of these food products.
2-acetylphenol is a monohydroxyacetophenone that is acetophenone in which one of the hydrogens ortho to the acetyl group has been replaced by a hydroxy group. It has a role as a flavouring agent. It is a monohydroxyacetophenone and a member of phenols.
Brand Name: Vulcanchem
CAS No.: 125507-95-1
VCID: VC21177238
InChI: InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
SMILES: CC(=O)C1=CC=CC=C1O
Molecular Formula: C8H8O2
Molecular Weight: 136.15 g/mol

2'-Hydroxyacetophenone

CAS No.: 125507-95-1

Cat. No.: VC21177238

Molecular Formula: C8H8O2

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

2'-Hydroxyacetophenone - 125507-95-1

Specification

CAS No. 125507-95-1
Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
IUPAC Name 1-(2-hydroxyphenyl)ethanone
Standard InChI InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
Standard InChI Key JECYUBVRTQDVAT-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC=C1O
Canonical SMILES CC(=O)C1=CC=CC=C1O
Boiling Point 218.0 °C
Melting Point 5.0 °C
Mp 4-6 °
4-6°C

Introduction

Chemical Structure and Properties

2'-Hydroxyacetophenone (CAS No. 118-93-4), also known as 2-acetylphenol or 1-(2-hydroxyphenyl)ethanone, is an aromatic compound belonging to the class of alkyl-phenylketones. Its molecular formula is C₈H₈O₂ with a molecular weight of 136.15 g/mol . The compound features a ketone substituted by one alkyl group and a phenyl group, with a hydroxyl group at the ortho position relative to the acetyl substituent .

Physical Properties

The physical properties of 2'-Hydroxyacetophenone are summarized in the following table:

PropertyValue
Physical stateLiquid
ColorClear yellow to brown
Melting point3-6 °C
Boiling point213 °C (at 717 mm Hg)
Density1.131 g/mL at 25 °C
Vapor density4.7 (vs air)
Vapor pressure~0.2 mm Hg at 20 °C
Flash point106 °C
Explosion limit0.98-11.8% (V)
Storage temperatureStore below +30 °C
Solubility in water0.2 g/L (slightly soluble)
LogP1.92-1.97 at 25 °C
pKa10.06 at 25 °C
Dissociation constant10.06-10.25 at 20-25 °C

Chemical Properties

2'-Hydroxyacetophenone exhibits reactivity characteristic of both ketones and phenols. The hydroxyl group at the ortho position can participate in hydrogen bonding with the carbonyl oxygen, affecting its reactivity compared to other acetophenone derivatives. The compound can undergo various reactions including condensation, reduction, oxidation, and substitution reactions .

Synthesis and Preparation Methods

The primary industrial method for synthesizing 2'-Hydroxyacetophenone is through the Fries rearrangement of phenyl acetate using Lewis acids such as aluminum chloride as catalysts . This reaction involves the migration of an acyl group from the oxygen atom to the aromatic ring, predominantly at the ortho position.

The reaction can be represented as:

Phenyl acetate + Lewis acid catalyst → 2'-Hydroxyacetophenone

Other synthetic routes may include:

  • Direct acylation of phenol with acetic anhydride

  • Oxidation of 2-ethylphenol

  • Reduction of appropriate salicyloyl derivatives

Applications and Uses

Flavoring Agent

2'-Hydroxyacetophenone serves as a significant flavoring ingredient in the food industry. It is used as a typical flavor additive for various products, contributing specific flavor profiles:

  • Cherry kernel and tropical fruit flavors

  • Cinnamon and coumarin notes

  • Rum and tobacco flavorings

At specific concentrations, it provides distinct taste characteristics:

  • At 5.0 ppm: naphthyl, cinnamon, cherry pit, coumarin, phenolic, tobacco, and honey notes

Pharmaceutical Applications

The compound has significant value in pharmaceutical research and development:

  • Used as a pharmaceutical intermediate

  • Employed in the synthesis of potential anti-mycobacterial agents

  • Utilized in developing anticancer compounds

  • Reacts with benzoyl chloride to generate 2-(2-Amino-3-methoxyphenyl)-4-oxo-4H-benzopyran, which shows promise for treating cancer and other proliferative diseases such as psoriasis and restenosis

Other Industrial Applications

2'-Hydroxyacetophenone has additional applications in chemical synthesis:

  • Raw material for preparing Schiff's base al-alkoxide initiators that facilitate controlled polymerization of DL-lactide

  • Component in balsamic compounds for fabricating taste-modifying compositions

  • Intermediate in organic synthesis of various fine chemicals

ParameterValueSpecies
LD50 (oral)2127 mg/kgRabbit
LD50 (dermal)> 2000 mg/kgRat

Subchronic Toxicity

In an inhalation toxicity study, male Sprague-Dawley rats were exposed to a dust concentration of 42 mg/m³ Hydroxyacetophenone (99.7% pure) for 6 hours/day, 5 days/week, over 4 weeks. The no-observed-adverse-effect-concentration (NOAEC) for inhalation toxicity was determined to be 42 mg/m³ .

In a 90-day oral toxicity study following OECD TG 408 guidelines, groups of 20 male and 20 female Sprague-Dawley rats were administered 0, 5, 15, or 45 mg/kg Hydroxyacetophenone (100% pure) in corn oil via gavage .

ClassificationDetails
GHS SymbolGHS07 (Warning)
Hazard statementsH315-H319-H335
Precautionary statementsP261-P280a-P304+P340-P305+P351+P338-P405-P501a
Hazard CodesXi (Irritant)
Risk Statements36/37/38-36/38
Safety Statements26-36-37/39
WGK Germany3

Sensory Characteristics

Aroma Profile

2'-Hydroxyacetophenone possesses distinctive aromatic properties:

Taste Profile

The compound's taste profile contributes to its value as a flavoring agent:

Chemical Reactivity and Structural Relationships

2'-Hydroxyacetophenone's structure, featuring both phenolic and ketone functional groups, enables it to participate in various chemical reactions of interest to synthetic chemists:

  • The hydroxyl group can be derivatized through esterification or etherification

  • The ketone group can undergo nucleophilic addition reactions

  • The aromatic ring can participate in electrophilic aromatic substitution reactions

  • Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups affects its reactivity pattern

This versatile reactivity profile makes it valuable in the synthesis of heterocyclic compounds, particularly those with potential biological activity .

ManufacturerProduct DescriptionPurityQuantityPrice (USD)
Sigma-Aldrich2′-Hydroxyacetophenone ReagentPlus99%5g$15.90
Sigma-Aldrich2′-Hydroxyacetophenone for synthesisNot specified250mL$92.50
TCI Chemical2'-Hydroxyacetophenone>98.0% (HPLC)25g$25.00
TCI Chemical2'-Hydroxyacetophenone>98.0% (HPLC)100g$48.00

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